methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Overview
Description
“Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is a chemical compound with the CAS Number: 40216-83-9 . It has a molecular weight of 145.16 . The IUPAC name for this compound is methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for “methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is 1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 160-164 degrees Celsius .Scientific Research Applications
Andersen et al. (1997) demonstrated the successful synthesis of potential hydroxy metabolites of brain imaging agents using methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, showing its application in neuroimaging research (Andersen et al., 1997).
Mcgregor et al. (2018) found that the carbamate of 2-methylpiperidine, a related compound, is stable in aqueous solutions, indicating its potential application in chemical stability and reaction studies (Mcgregor et al., 2018).
Galenko et al. (2015) achieved a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from related compounds, which could be significant in synthesizing novel compounds (Galenko et al., 2015).
Takács et al. (2014) utilized alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating its utility in organic synthesis and catalysis (Takács et al., 2014).
Katrusiak et al. (2011) studied the synthesis and intermolecular interactions of methylated 6-hydroxypyridazine-3-carboxylic acid, suggesting applications in understanding compound interactions (Katrusiak et al., 2011).
Szatmári et al. (2006) demonstrated the synthesis of orthogonally protected trans- and cis-4-aminopipecolic acid from methyl cis-4-hydroxypiperidine-2-carboxylate, showing its significance in the synthesis of amino acids (Szatmári et al., 2006).
Kovalenko et al. (2020) synthesized compounds from related materials that show potential as potent inhibitors of Hepatitis B Virus replication, highlighting its application in medicinal chemistry (Kovalenko et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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